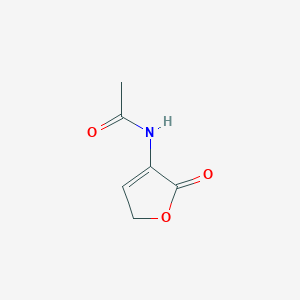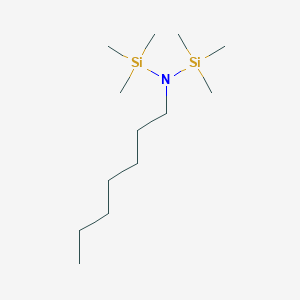
1-Heptanamine, bis-TMS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Heptanamine, bis-TMS can be synthesized through the reaction of 1-heptanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
[ \text{1-Heptanamine} + 2 \text{(Trimethylsilyl chloride)} + \text{Triethylamine} \rightarrow \text{this compound} + \text{Triethylamine hydrochloride} ]
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptanamine, bis-TMS undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 1-heptanamine and trimethylsilanol in the presence of water.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous acids/bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted heptanamines can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1-heptanamine and trimethylsilanol.
Applications De Recherche Scientifique
1-Heptanamine, bis-TMS has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-heptanamine, bis-TMS involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can protect the amine functionality from unwanted reactions, allowing for selective modifications. The compound can also act as a nucleophile in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptanamine: The parent compound, which lacks the trimethylsilyl groups.
Bis(trimethylsilyl)amine: A similar compound where the amine is protected by trimethylsilyl groups.
Uniqueness
1-Heptanamine, bis-TMS is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the amine functionality. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Propriétés
Numéro CAS |
90014-14-5 |
|---|---|
Formule moléculaire |
C13H33NSi2 |
Poids moléculaire |
259.58 g/mol |
Nom IUPAC |
N,N-bis(trimethylsilyl)heptan-1-amine |
InChI |
InChI=1S/C13H33NSi2/c1-8-9-10-11-12-13-14(15(2,3)4)16(5,6)7/h8-13H2,1-7H3 |
Clé InChI |
RZHCXTWNTKEVCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
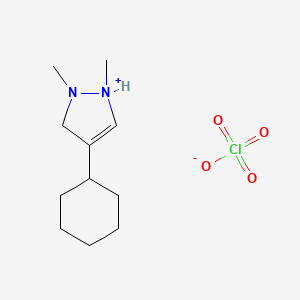

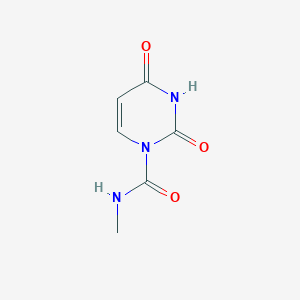
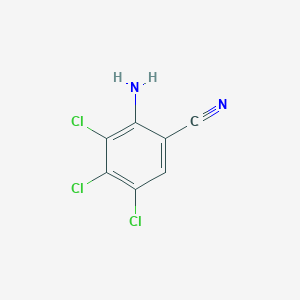
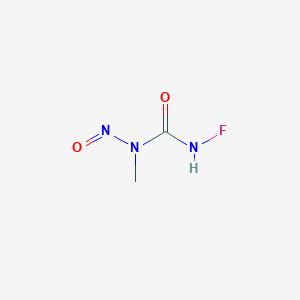

![3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14375360.png)
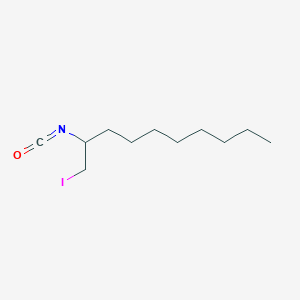
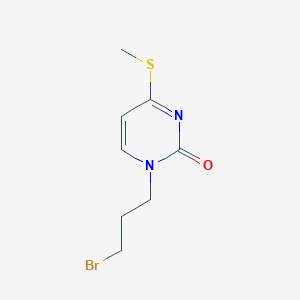
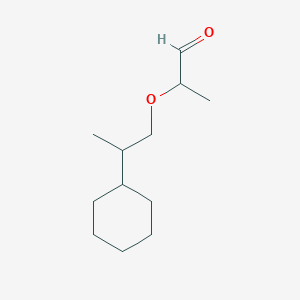

![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
